molecular formula C15H12ClNO2 B12615814 2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 918330-05-9

2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B12615814
CAS No.: 918330-05-9
M. Wt: 273.71 g/mol
InChI Key: RSIWRCWMORHRIW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a tetrahydroisoquinoline skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce the aromatic ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully reduced tetrahydroisoquinoline.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl derivatives: Compounds like 2-chlorophenyl-1,2,3,4-tetrahydroisoquinoline share a similar structure but lack the hydroxy group.

    Hydroxyisoquinolines: Compounds like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline share the hydroxy group but have different substituents on the aromatic ring.

Uniqueness

2-(2-Chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the chlorophenyl and hydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

918330-05-9

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-hydroxy-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H12ClNO2/c16-13-3-1-2-4-14(13)17-8-7-10-9-11(18)5-6-12(10)15(17)19/h1-6,9,18H,7-8H2

InChI Key

RSIWRCWMORHRIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C=C(C=C2)O)C3=CC=CC=C3Cl

Origin of Product

United States

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